molecular formula C10H16F6NP B1279522 1-Butyl-4-methylpyridinium hexafluorophosphate CAS No. 401788-99-6

1-Butyl-4-methylpyridinium hexafluorophosphate

Cat. No.: B1279522
CAS No.: 401788-99-6
M. Wt: 295.2 g/mol
InChI Key: XBSZSSGZQFAUPF-UHFFFAOYSA-N
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Description

1-Butyl-4-methylpyridinium hexafluorophosphate is an ionic liquid with the molecular formula C10H16F6NP. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications.

Preparation Methods

1-Butyl-4-methylpyridinium hexafluorophosphate can be synthesized through a reaction between 1-butyl-4-methylpyridinium chloride and hexafluorophosphoric acid. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through recrystallization or other suitable purification methods to achieve high purity .

Chemical Reactions Analysis

1-Butyl-4-methylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Scientific Research Applications

1-Butyl-4-methylpyridinium hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-4-methylpyridinium hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the reactivity and stability of the compound in various chemical and biological systems. The pathways involved in its mechanism of action depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

1-Butyl-4-methylpyridinium hexafluorophosphate can be compared with other similar ionic liquids, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific cation and anion combination, which contributes to its distinct properties and applications.

Properties

IUPAC Name

1-butyl-4-methylpyridin-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-10(2)6-9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSZSSGZQFAUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049296
Record name 1-Butyl-4-methylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401788-99-6
Record name 1-Butyl-4-methylpyridinium hexafluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401788-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-4-methylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-4-methylpyridinium hexafluorophosphate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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